4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one
Overview
Description
“4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one” is a chemical compound with the CAS Number: 1003048-72-3 . It has a molecular weight of 229.05 and its linear formula is C9H6BrFO .
Molecular Structure Analysis
The molecular structure of “4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one” is represented by the linear formula C9H6BrFO . More detailed structural information, such as 3D conformers, can be found in databases like PubChem .
Physical And Chemical Properties Analysis
“4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one” is a solid at room temperature . More detailed physicochemical properties, such as LogP, hydrogen bond donor and acceptor count, and topological polar surface area, can be found in databases like PubChem .
Scientific Research Applications
Pharmaceutical Research: Antimicrobial Agents
The structure of 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one suggests potential as a precursor in synthesizing antimicrobial agents. Its halogenated indenone core could be leveraged to create novel antibiotics, especially considering the increasing resistance to existing drugs .
Material Science: Organic Semiconductors
Halogenated organic compounds like 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one are often used in the development of organic semiconductors. These materials are crucial for creating flexible electronic devices .
Chemical Synthesis: Building Blocks
This compound can serve as a building block in organic synthesis, particularly in constructing complex molecules for materials or pharmaceuticals due to its reactive bromo and fluoro groups .
Medicinal Chemistry: Drug Design
The compound’s molecular structure is conducive to drug design, where it could be incorporated into larger, biologically active molecules that interact with specific targets within the body .
Analytical Chemistry: Chromatography Standards
In analytical chemistry, 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one could be used as a standard or reference compound in chromatography to help identify and quantify similar compounds .
Biochemistry: Enzyme Inhibition Studies
The unique structure of this compound makes it a candidate for studying enzyme inhibition, which is a critical aspect of understanding metabolic pathways and developing drugs to modulate these pathways .
Safety and Hazards
properties
IUPAC Name |
4-bromo-7-fluoro-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFO/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3H,1,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXHWYGTXAJDEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C21)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30702404 | |
Record name | 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30702404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1003048-72-3 | |
Record name | 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30702404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-7-fluoroindan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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